N,N'-Dibenzylethylenediamine dihydrochloride

Description

BenchChem offers high-quality N,N'-Dibenzylethylenediamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Dibenzylethylenediamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N'-dibenzylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2.2ClH/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;/h1-10,17-18H,11-14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBGFGGNLREHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046563 | |

| Record name | 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3412-76-8 | |

| Record name | 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dibenzylethylenediammonium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZATHINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RDS65ONF5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N,N'-Dibenzylethylenediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

N,N'-Dibenzylethylenediamine dihydrochloride, a key organic compound, plays a significant role in various chemical syntheses, including in the preparation of certain pharmaceutical agents. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This technical guide provides a comprehensive overview of the known physical and structural properties of N,N'-Dibenzylethylenediamine dihydrochloride, grounded in experimental data and spectroscopic analysis.

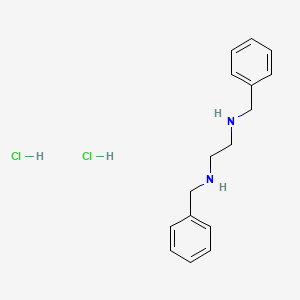

I. Molecular Structure and Identification

N,N'-Dibenzylethylenediamine dihydrochloride is the salt formed from the reaction of the basic diamine, N,N'-Dibenzylethylenediamine, with two equivalents of hydrochloric acid. The protonation of the two nitrogen atoms results in a dicationic species with two chloride counter-ions.

Molecular Formula: C₁₆H₂₂Cl₂N₂[1]

Molecular Weight: 313.3 g/mol [1]

Chemical Structure:

Caption: Chemical structure of the N,N'-Dibenzylethylenediammonium dication with chloride counter-ions.

II. Crystallographic and Solid-State Properties

Recent studies have elucidated the solid-state structure of N,N'-Dibenzylethylenediamine dihydrochloride, revealing a crystalline solid.

Crystal System and Space Group:

The compound crystallizes in the monoclinic crystal system with the space group P2₁/n.[1]

Molecular Geometry:

In the solid state, the molecule adopts a linear conformation, with the central methylene and ammonium fragments exhibiting an all-trans geometry. The two halves of the dication are crystallographically independent.[1]

Key Structural Features:

A network of strong charge-assisted intermolecular N—H⋯Cl hydrogen bonds is a defining feature of the crystal packing. These interactions, along with C—H⋯Cl interactions, contribute to the formation of a layered structure. The torsion angles of the phenyl groups relative to the main chain differ, allowing for more stable packing and stronger hydrogen bonding.[1]

III. Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and purity assessment of N,N'-Dibenzylethylenediamine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The purity of bulk N,N'-Dibenzylethylenediamine dihydrochloride can be confirmed by ¹H and ¹³C NMR spectroscopy.[1]

¹H NMR (500 MHz, DMSO-d₆): [1]

-

δ 9.68 (br s, 4H): Attributed to the four protons of the two ammonium groups (N⁺H₂). The broadness of the signal is characteristic of protons on nitrogen atoms.

-

δ 7.58–7.57 (m, 4H): Aromatic protons of the two phenyl groups.

-

δ 7.46–7.41 (m, 6H): Aromatic protons of the two phenyl groups.

-

δ 4.19 (s, 4H): The four protons of the two benzylic methylene groups (C₆H₅-CH₂).

-

δ 3.35 (s, 4H): The four protons of the ethylene bridge (-CH₂-CH₂-).

¹³C NMR (125 MHz, DMSO-d₆): [1]

-

δ 131.8, 130.0, 129.0, 127.8: Aromatic carbons of the phenyl rings.

-

δ 50.2: Benzylic carbons (C₆H₅-CH₂).

-

δ 42.7: Ethylene bridge carbons (-CH₂-CH₂-).

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides information about the functional groups present in the molecule.

Key IR Absorption Bands (neat, ATR): [1]

-

3650 cm⁻¹ (w): Weak absorption, potentially related to overtone or combination bands.

-

3057 cm⁻¹ (m), 3032 cm⁻¹ (m): Aromatic C-H stretching vibrations.

-

2748 cm⁻¹ (s), 2689 cm⁻¹ (s), 2421 cm⁻¹ (s): Strong, broad absorptions characteristic of the N⁺-H stretching vibrations in the ammonium groups, often broadened due to hydrogen bonding.

-

1455 cm⁻¹ (s): Aromatic C=C stretching vibrations.

-

1026 cm⁻¹ (s): C-N stretching vibrations.

IV. Physical Properties: A Summary

While detailed experimental data for some physical properties of N,N'-Dibenzylethylenediamine dihydrochloride are not widely published, the following table summarizes the available information.

| Property | Value/Description | Source |

| Appearance | Crystalline solid (intergrown plates and flakes observed from crystallization) | [1] |

| Melting Point | Not explicitly reported. | |

| Solubility | Soluble in deionized water for crystallization purposes. | [1] |

| Stability | Crystalline solid form is stable. | [1] |

Note: The lack of a reported melting point in the literature is a significant data gap. For critical applications, experimental determination is recommended.

V. Experimental Protocols

For researchers who need to verify the identity and purity of N,N'-Dibenzylethylenediamine dihydrochloride or determine its physical properties, the following experimental workflows are suggested.

Protocol 1: Purity Confirmation by NMR Spectroscopy

This protocol outlines the steps for acquiring ¹H NMR data to confirm the identity and purity of a sample.

Caption: Workflow for purity confirmation by ¹H NMR spectroscopy.

Protocol 2: Determination of Melting Point

This protocol describes a standard method for determining the melting point of a solid sample.

Caption: Workflow for the determination of melting point.

VI. Conclusion

References

-

N,N′-Dibenzylethylenediammonium dichloride. Acta Crystallographica Section E: Crystallographic Communications, 2021 , 77(Pt 11), 1133–1137. [Link]

-

N,N'-dibenzylethylenediamine, dihydrochloride. SpectraBase. [Link]

Sources

An In-depth Technical Guide to N,N'-Dibenzylethylenediamine Dihydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of N,N'-Dibenzylethylenediamine Dihydrochloride, a crucial reagent in pharmaceutical sciences. Intended for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis, and pivotal applications, with a focus on the scientific principles that underpin its use.

Core Characteristics and Identification

N,N'-Dibenzylethylenediamine Dihydrochloride is the hydrochloride salt of N,N'-Dibenzylethylenediamine (also known as Benzathine). This compound is of significant interest primarily due to its role as a key component in long-acting penicillin formulations.

Key Identifiers and Physicochemical Properties

A precise understanding of the physical and chemical properties of N,N'-Dibenzylethylenediamine Dihydrochloride is essential for its effective application and for ensuring the reproducibility of experimental outcomes.

| Property | Value | Source(s) |

| CAS Number | 3412-76-8 | [1] |

| Molecular Formula | C₁₆H₂₂Cl₂N₂ | [1] |

| Molecular Weight | 313.27 g/mol | [1] |

| Synonyms | 1,2-Bis(benzylamino)ethane dihydrochloride, N,N'-dibenzylethylenediammonium dichloride | [1] |

Note: Specific experimental data for the dihydrochloride salt, such as melting point and solubility, are not consistently reported in publicly available literature. Much of the available data pertains to the free base or the diacetate salt.

Synthesis and Mechanism

The synthesis of N,N'-Dibenzylethylenediamine Dihydrochloride is a multi-step process that begins with the formation of the free base, N,N'-Dibenzylethylenediamine. Understanding the causality behind each step is critical for optimizing yield and purity.

Synthesis Pathway Overview

The most common synthetic route involves a two-step process: the condensation of benzaldehyde with ethylenediamine to form a Schiff base, followed by the reduction of this intermediate. The final step is the salt formation with hydrochloric acid.

Caption: Synthetic pathway for N,N'-Dibenzylethylenediamine Dihydrochloride.

Detailed Experimental Protocol: Synthesis of N,N'-Dibenzylethylenediamine

This protocol is adapted from established methods for the synthesis of the free base, which is the immediate precursor to the dihydrochloride salt.

Step 1: Condensation of Benzaldehyde and Ethylenediamine

-

In a suitable reaction vessel, combine two molar equivalents of benzaldehyde with one molar equivalent of ethylenediamine in an organic solvent such as ethanol or toluene.

-

The reaction is typically carried out at room temperature with stirring. The formation of the Schiff base, N,N'-dibenzylidene ethylenediamine, is often accompanied by the evolution of heat and the separation of water.

-

The reaction can be driven to completion by removing the water formed, for example, by azeotropic distillation if using toluene as the solvent.

Step 2: Catalytic Hydrogenation

-

The crude N,N'-dibenzylidene ethylenediamine from the previous step is dissolved in a suitable solvent like ethyl acetate.

-

A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution.

-

The mixture is then subjected to catalytic hydrogenation in a pressure reactor under a hydrogen atmosphere. The reaction is typically run at a pressure of 0.5 MPa and a temperature of around 100°C.

-

The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration.

Step 3: Formation of the Dihydrochloride Salt

-

The filtrate containing the N,N'-Dibenzylethylenediamine free base is cooled.

-

A stoichiometric amount (two equivalents) of concentrated hydrochloric acid is slowly added with stirring.

-

The N,N'-Dibenzylethylenediamine dihydrochloride will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a cold solvent (e.g., ethyl acetate) to remove any unreacted starting materials or byproducts, and then dried under vacuum.

Core Application in Drug Development: The Benzathine Penicillin G Story

The primary and most significant application of N,N'-Dibenzylethylenediamine is in the formation of Benzathine Penicillin G (also known as Benzathine Benzylpenicillin). The dihydrochloride salt serves as a water-soluble precursor to the free base in this process.

Mechanism of Action: Creating a Long-Acting Antibiotic

The rationale behind using N,N'-Dibenzylethylenediamine lies in its ability to form a sparingly soluble salt with penicillin G. This salt acts as a depot when administered intramuscularly, slowly releasing penicillin G into the bloodstream over an extended period. This prolongs the therapeutic effect and reduces the frequency of administration.

Caption: Formation and depot action of Benzathine Penicillin G.

This property of forming a stable, sparingly soluble salt makes N,N'-Dibenzylethylenediamine a critical component in long-acting drug formulations.

Analytical Methodologies

The quality control and analysis of N,N'-Dibenzylethylenediamine and its pharmaceutical preparations, like Benzathine Penicillin G, are crucial. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed.

Exemplary HPLC Protocol for the Analysis of Benzathine Penicillin G

This protocol outlines a method for the simultaneous determination of benzylpenicillin and benzathine (N,N'-dibenzylethylenediamine).

Chromatographic Conditions:

-

Column: Octadecylsilane (ODS, C18) column.

-

Mobile Phase: A gradient elution is often employed. For instance:

-

Mobile Phase A: 0.05 M potassium dihydrogen phosphate solution (adjusted to a specific pH, e.g., 3.1, with phosphoric acid).

-

Mobile Phase B: Methanol.

-

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 220 nm.

-

Column Temperature: 40 °C.

Justification of Method Parameters:

-

The use of a C18 column provides excellent separation for both the polar benzylpenicillin and the more non-polar benzathine.

-

A gradient elution with a buffered aqueous phase and an organic modifier allows for the efficient elution of both components with good peak shape.

-

The chosen UV wavelength of 220 nm provides good sensitivity for both analytes.

-

Maintaining a constant column temperature ensures reproducible retention times.

This method can be adapted and validated for the specific analysis of N,N'-Dibenzylethylenediamine dihydrochloride as a raw material.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of N,N'-Dibenzylethylenediamine Dihydrochloride are paramount for safety and to ensure its integrity.

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The free base is known to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for the free base and may be beneficial for the long-term stability of the dihydrochloride salt.

Conclusion

N,N'-Dibenzylethylenediamine Dihydrochloride is a compound of significant utility in the pharmaceutical industry, primarily as a precursor for the formation of long-acting penicillin salts. A thorough understanding of its chemical properties, synthesis, and analytical methodologies is essential for its effective and safe use in research and drug development. The principles outlined in this guide provide a solid foundation for scientists and researchers working with this important chemical entity.

References

- US Patent 2773098A - Preparation of n, n'-dibenzylethylenediamine.

-

N,N'-DIBENZYLETHYLENEDIAMINE DIHYDROCHLORIDE price & availability - MOLBASE. MOLBASE. [Link]

- CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate.

-

Determination of related substances of benzathine benzylpenicillin by gradient elution HPLC method. ResearchGate. [Link]

Sources

Synthesis of N,N'-Dibenzylethylenediamine dihydrochloride from ethylenediamine

Whitepaper: A-Z Synthesis of N,N'-Dibenzylethylenediamine Dihydrochloride

A Technical Guide for the Synthesis, Purification, and Characterization of a Key Pharmaceutical Precursor

Abstract

N,N'-Dibenzylethylenediamine (DBED), particularly in its dihydrochloride salt form, is a critical intermediate in the pharmaceutical industry, most notably serving as the precursor for Penicillin G benzathine.[1] This guide provides an in-depth, scientifically grounded protocol for the synthesis of N,N'-Dibenzylethylenediamine dihydrochloride from readily available starting materials: ethylenediamine and benzaldehyde. The described methodology is a two-step reductive amination process, beginning with the formation of an N,N'-dibenzylidene-ethylenediamine (Schiff base) intermediate, followed by its chemical reduction to the target diamine. Subsequent conversion to the dihydrochloride salt enhances stability and simplifies handling. This document details the underlying chemical mechanisms, provides a step-by-step experimental procedure, outlines characterization techniques, and addresses critical safety considerations. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Significance

N,N'-Dibenzylethylenediamine (DBED), also known as benzathine, is a diamine of significant commercial and therapeutic importance. Its primary application lies in its use as a counter-ion to form stable, long-acting salt formulations of acidic drugs. The most prominent example is Penicillin G benzathine, a repository antibiotic that ensures prolonged, low-level release of penicillin upon intramuscular injection.[1] This property is invaluable for treating infections like syphilis and rheumatic fever, where sustained therapeutic levels are crucial.

The synthesis of high-purity DBED is therefore a foundational step for the manufacturing of these essential medicines. The most direct and industrially scalable approach is the reductive amination of benzaldehyde with ethylenediamine.[2] This process involves two key chemical transformations:

-

Schiff Base Formation: The initial reaction between the primary amine groups of ethylenediamine and the carbonyl group of benzaldehyde forms a di-imine intermediate, N,N'-dibenzylidene-ethylenediamine.[3][4]

-

Imine Reduction: The C=N double bonds of the Schiff base are subsequently reduced to C-N single bonds to yield the final secondary diamine, N,N'-Dibenzylethylenediamine.[5]

This guide focuses on a robust and reproducible laboratory-scale synthesis using sodium borohydride as the reducing agent, a choice predicated on its moderate reactivity, high selectivity for imines over other functional groups, and operational simplicity compared to catalytic hydrogenation.[2][6]

Synthetic Strategy & Mechanistic Overview

The overall synthesis proceeds via a one-pot, two-step reductive amination pathway.

Step 1: Schiff Base (Di-imine) Formation

The reaction is initiated by the nucleophilic attack of the nitrogen atom from ethylenediamine on the electrophilic carbonyl carbon of benzaldehyde. This forms a hemiaminal intermediate.[7] Under mild heating or acid catalysis, this intermediate readily dehydrates to form a stable imine, or Schiff base.[8] Since ethylenediamine is a diamine, this reaction occurs at both ends of the molecule, consuming two equivalents of benzaldehyde to form the symmetrical di-imine, N,N'-dibenzylidene-ethylenediamine. The removal of water, often achieved through azeotropic distillation, drives the equilibrium towards the product.[9]

Step 2: Reduction of the Schiff Base

The di-imine intermediate is then reduced to the target N,N'-Dibenzylethylenediamine. While various methods exist, including catalytic hydrogenation with H₂ gas over catalysts like Pd/C or PtO₂, this guide utilizes a chemical reductant for laboratory convenience.[1][10] Sodium borohydride (NaBH₄) is an effective choice; it is a source of hydride ions (H⁻) that selectively attack the electrophilic carbon of the C=N double bond, followed by protonation (from the solvent, typically an alcohol) to yield the secondary amine.[5]

Step 3: Dihydrochloride Salt Formation

The free base of DBED is an oily liquid which can be difficult to purify and handle.[11] Converting it to its dihydrochloride salt by treatment with hydrochloric acid yields a stable, crystalline solid that is easily isolated by filtration and purified by recrystallization.

The complete workflow is illustrated below.

Caption: Synthetic workflow for N,N'-Dibenzylethylenediamine Dihydrochloride.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous chemicals. All operations must be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Amount | Source/Purity |

| Ethylenediamine | C₂H₈N₂ | 60.10 | 0.10 | 6.01 g (7.5 mL) | ≥99% |

| Benzaldehyde | C₇H₆O | 106.12 | 0.21 | 22.3 g (21.4 mL) | ≥99%, Reagent Grade |

| Methanol | CH₃OH | 32.04 | - | ~250 mL | Anhydrous |

| Sodium Borohydride | NaBH₄ | 37.83 | 0.10 | 3.8 g | ≥98% |

| Hydrochloric Acid | HCl | 36.46 | - | ~20 mL | 37% (conc.) |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~100 mL | Anhydrous |

Step-by-Step Synthesis

Part A: Synthesis of N,N'-Dibenzylethylenediamine (DBED) Free Base

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethylenediamine (6.01 g, 0.10 mol) and 150 mL of methanol.

-

Aldehyde Addition: While stirring, slowly add benzaldehyde (22.3 g, 0.21 mol) to the solution. A slight exotherm may be observed. The solution will turn yellow as the Schiff base begins to form.

-

Schiff Base Formation: Stir the mixture at room temperature for 30 minutes. The formation of the intermediate N,N'-dibenzylidene-ethylenediamine is typically rapid under these conditions.[9]

-

Cooling: After 30 minutes, cool the reaction mixture to 0-5 °C using an ice-water bath. This is crucial to control the rate of the subsequent reduction.

-

Reduction: In small portions over 30-45 minutes, carefully add sodium borohydride (3.8 g, 0.10 mol) to the cooled, stirring solution. Caution: Hydrogen gas is evolved during the addition and the reaction is exothermic. Maintain the temperature below 20 °C.[12][13]

-

Completion of Reduction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours. The yellow color of the Schiff base should fade, resulting in a colorless to pale yellow solution.

-

Quenching and Solvent Removal: Slowly add ~50 mL of deionized water to quench any unreacted sodium borohydride. Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous phase with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

Part B: Preparation and Purification of Dihydrochloride Salt

-

Filtration: Filter the dried organic solution to remove the sodium sulfate.

-

Salt Formation: Transfer the filtrate to a clean beaker and cool it in an ice bath. While stirring, slowly add concentrated hydrochloric acid (37%) dropwise. A white precipitate of N,N'-Dibenzylethylenediamine dihydrochloride will form immediately. Continue adding HCl until the solution is strongly acidic (test with pH paper) and no further precipitation is observed.

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold diethyl ether to remove any residual benzaldehyde or other organic impurities.

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The typical yield is 25-28 g (80-90%).

Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the final product.

| Test | Method | Expected Result |

| Melting Point | Capillary Melting Point Apparatus | 288-290 °C (decomposes) |

| Appearance | Visual Inspection | White to off-white crystalline powder |

| ¹H NMR | (400 MHz, D₂O) | δ 7.4-7.5 (m, 10H, Ar-H), 4.3 (s, 4H, Ar-CH₂), 3.4 (s, 4H, N-CH₂-CH₂-N) |

| FT-IR | (KBr Pellet, cm⁻¹) | ~3000-2700 (broad, N-H⁺ stretch), ~1590 (C=C aromatic), ~740 & ~700 (C-H oop, mono-subst. benzene) |

Process Rationale and Safety Considerations

Causality in Experimental Design

-

Stoichiometry: A slight excess of benzaldehyde (1.05 eq per amine group) is used to ensure complete conversion of the ethylenediamine.

-

Solvent Choice: Methanol is an excellent solvent for all reactants and the intermediate Schiff base. It is also a suitable protic solvent for the sodium borohydride reduction step.

-

Temperature Control: Cooling during the NaBH₄ addition is critical. The reaction is exothermic and can lead to runaway conditions if not controlled. It also prevents the reduction of the starting benzaldehyde.[13]

-

Dihydrochloride Salt: The conversion to the dihydrochloride salt serves two purposes: it provides a stable, easy-to-handle solid and is an effective purification step, as the salt has low solubility in organic solvents where impurities might remain.[14]

Safety Precautions

-

Ethylenediamine: Corrosive and a respiratory sensitizer. Handle only in a fume hood.[15]

-

Benzaldehyde: Harmful if swallowed and can cause skin irritation.

-

Sodium Borohydride: Water-reactive, releasing flammable hydrogen gas. Do not allow contact with water or acids during storage or handling.[16] The quenching step must be performed slowly and with cooling.

-

Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

The logical flow for ensuring a safe experiment is outlined below.

Caption: Critical safety workflow for the synthesis protocol.

Conclusion

This guide presents a reliable and scalable laboratory method for the synthesis of N,N'-Dibenzylethylenediamine dihydrochloride via a two-step reductive amination. The protocol is characterized by its use of readily available reagents, straightforward procedures, and high yields. By understanding the underlying mechanisms and adhering to the detailed experimental and safety protocols, researchers can confidently produce high-purity material suitable for further applications in pharmaceutical development and manufacturing. The provided characterization data serves as a benchmark for quality control, ensuring the integrity of the final product.

References

-

PrepChem. Preparation of N,N'-dibenzylidene ethylenediamine. Available at: [Link]

- Elks, J. (Assignee, Glaxo Laboratories Ltd.). Preparation of n, n'-dibenzylethylenediamine. U.S. Patent 2,773,098. Issued December 4, 1956.

-

Cordes, E. H., & Jencks, W. P. (1963). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. Mechanistic explanation of the formation of Schiff base. (Diagram). Available at: [Link]

- Li, J., et al. Preparation method of N,N-dibenzyl-ethylenediamin diacetate. Chinese Patent CN101747206A. Issued June 16, 2010.

-

Eurofins. Safety Data Sheet: Sodium borohydride. Available at: [Link]

-

Wikipedia. Schiff base. Available at: [Link]

-

Conexer. Schiff's bases mechanism: Significance and symbolism. Available at: [Link]

-

Chemistry LibreTexts. Reactions of Aldehydes and Ketones with Amines. (2020). Available at: [Link]

- Wang, Z., et al. Preparation methods of dibenzyl ethylenediamine and acetate thereof. Chinese Patent CN101774927A. Issued July 14, 2010.

-

The Ohio State University, Department of Chemistry. Sodium Borohydride Standard Operating Procedure. Available at: [Link]

-

University of California, Center for Laboratory Safety. Sodium borohydride - Standard Operating Procedure. (2012). Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Ethylenediamine. Available at: [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]

-

The Organic Chemistry Tutor. Reductive Amination. (Video). Available at: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link]

-

Rasayan Journal of Chemistry. Facile Synthesis of N, N-Dimethyl Paraphenylene Diamine Dihydrochloride: A Photographic Developer Dye. (2015). Available at: [Link]

Sources

- 1. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]

- 2. gctlc.org [gctlc.org]

- 3. Schiff base - Wikipedia [en.wikipedia.org]

- 4. Schiff's bases mechanism: Significance and symbolism [wisdomlib.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. prepchem.com [prepchem.com]

- 10. CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents [patents.google.com]

- 11. N,N′-二苄基乙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. chemistry.osu.edu [chemistry.osu.edu]

- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. carlroth.com [carlroth.com]

- 16. eurofinsus.com [eurofinsus.com]

N,N'-Dibenzylethylenediamine dihydrochloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of N,N'-Dibenzylethylenediamine Dihydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of N,N'-Dibenzylethylenediamine dihydrochloride in organic solvents. Recognizing the limited availability of public quantitative data for this specific salt, this document synthesizes foundational chemical principles, leverages data from analogous compounds, and presents detailed experimental protocols to empower researchers in their work. This guide is structured to provide both a theoretical understanding of the factors governing solubility and a practical framework for its experimental determination, thereby addressing a critical knowledge gap in the application of this compound.

Introduction: The Role and Importance of N,N'-Dibenzylethylenediamine Dihydrochloride

N,N'-Dibenzylethylenediamine, often referred to as DBED, is a key organic compound utilized in various chemical syntheses. Its dihydrochloride salt, N,N'-Dibenzylethylenediamine dihydrochloride, is of particular interest in pharmaceutical applications. As a diamine salt, its solubility characteristics are pivotal in determining its utility in reaction chemistry, formulation, and as a resolving agent. The dihydrochloride form is generally more crystalline and stable than the free base, but its solubility profile is significantly altered. A thorough understanding of its behavior in different organic solvents is essential for process optimization, reaction kinetics, and product purification.

A notable challenge in working with N,N'-Dibenzylethylenediamine dihydrochloride is the scarcity of publicly available, quantitative solubility data. Major suppliers, for instance, indicate that they do not routinely collect such analytical data for this compound. This guide aims to bridge this gap by providing a robust theoretical framework and practical methodologies for researchers to determine solubility in their own laboratory settings.

Theoretical Framework for Solubility

The solubility of N,N'-Dibenzylethylenediamine dihydrochloride is governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is the cornerstone for predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.

Molecular Structure and Polarity

N,N'-Dibenzylethylenediamine dihydrochloride is a salt, which means it is an ionic compound. The presence of two protonated amine groups and two chloride counter-ions makes it a highly polar molecule. The two benzyl groups, however, are non-polar and will influence its interaction with less polar solvents.

The Role of the Solvent

Organic solvents can be broadly categorized based on their polarity and their ability to participate in hydrogen bonding.

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, have a hydrogen atom bound to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. Given the ionic nature of N,N'-Dibenzylethylenediamine dihydrochloride, it is expected to be more soluble in these solvents. The hydrogen bonding capability of the solvent can effectively solvate both the protonated amine groups and the chloride ions.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are polar but lack a hydrogen atom that can be donated for hydrogen bonding. They are, however, effective hydrogen bond acceptors. These solvents are adept at dissolving salts.

-

Non-Polar Solvents: Solvents such as toluene, hexane, and diethyl ether have low polarity and are generally poor solvents for ionic compounds. The non-polar benzyl groups of N,N'-Dibenzylethylenediamine dihydrochloride may allow for some minimal interaction, but overall solubility is expected to be low.

The interplay between these factors is visualized in the following diagram:

Caption: Factors influencing the solubility of the target compound.

Estimated Solubility Profile Based on Analogous Data

In the absence of direct quantitative data, we can infer the likely solubility behavior of N,N'-Dibenzylethylenediamine dihydrochloride from its free base and a structurally similar compound.

Data from N,N'-Dibenzylethylenediamine (Free Base)

The free base is a non-ionic, more non-polar molecule compared to its dihydrochloride salt. Its known solubility provides a useful baseline:

| Solvent | Reported Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (requires sonication) | [1] |

| Water | 3.9 g/L | [2] |

| Ether, Chloroform | Used as a solvent medium | [3] |

| Ethyl Acetate | Used as a solvent | [3] |

The high solubility of the free base in DMSO is noteworthy. While the dihydrochloride salt will have different solubility, DMSO's effectiveness as a solvent for polar compounds suggests it will also be a good solvent for the salt.

Data from N-(1-Naphthyl)ethylenediamine Dihydrochloride (Analogue)

This compound is structurally similar, being a diamine dihydrochloride, though the naphthyl group is more rigid and has different electronic properties than the benzyl groups. Its solubility profile is a valuable indicator:

| Solvent | Reported Solubility | Source |

| Water | 20 mg/mL | [4] |

| 95% Alcohol | Readily Soluble | [4] |

| Absolute Alcohol | Slightly Soluble / Soluble | [4], [5] |

| Acetone | Slightly Soluble / Soluble | [4], [5] |

| Dilute HCl | Readily Soluble | [4] |

| Hot Water | Readily Soluble | [4] |

Based on this analogue data, it is reasonable to hypothesize that N,N'-Dibenzylethylenediamine dihydrochloride will exhibit good solubility in polar protic solvents like ethanol and methanol, and potentially moderate solubility in polar aprotic solvents like acetone.

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted equilibrium shake-flask method for determining the solubility of N,N'-Dibenzylethylenediamine dihydrochloride.

Materials and Equipment

-

N,N'-Dibenzylethylenediamine dihydrochloride (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled shaker or orbital shaker

-

Sealed vials (e.g., 10 mL screw-cap vials with PTFE-lined septa)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of N,N'-Dibenzylethylenediamine dihydrochloride to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. A preliminary kinetic study can determine the optimal time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial or a volumetric flask for dilution. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Quantify the concentration of the dissolved N,N'-Dibenzylethylenediamine dihydrochloride in the filtered sample using a pre-validated analytical method (e.g., HPLC-UV).

-

A calibration curve must be prepared using standard solutions of known concentrations in the same solvent.

-

-

Data Reporting:

-

Express the solubility in mass per unit volume (e.g., mg/mL or g/100 mL) at the specified temperature.

-

The experimental workflow is illustrated below:

Caption: Shake-flask method workflow for solubility determination.

Conclusion and Recommendations

References

-

ChemSupply Australia. Safety Data Sheet N-(1-NAPHTHYL)ETHYLENEDIAMINE DIHYDROCHLORIDE. [Link]

- Rebenstorf, M. A. (1956). Preparation of n, n'-dibenzylethylenediamine. U.S. Patent No. 2,773,098. Washington, DC: U.S.

Sources

An In-depth Technical Guide to the Crystal Structure of N,N'-Dibenzylethylenediamine Dihydrochloride

A Note on Data Availability: As of the latest search, the specific single-crystal X-ray diffraction data for N,N'-Dibenzylethylenediamine Dihydrochloride is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or other open-access crystallographic databases. This guide will, therefore, focus on the principles and methodologies for determining and analyzing such a structure, using a foundational related compound, Ethylenediamine Dihydrochloride , as a proxy for illustrative purposes. This approach allows for a comprehensive discussion of the experimental and analytical techniques relevant to the target molecule.

Introduction: The Significance of Crystalline Form in Pharmaceutical Science

N,N'-Dibenzylethylenediamine, also known as benzathine, is a crucial component in pharmaceutical formulations, most notably in long-acting penicillin preparations. The stability and bioavailability of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state properties, which are dictated by its crystal structure. The formation of a salt, such as the dihydrochloride, is a common strategy to enhance solubility and stability.

An in-depth understanding of the crystal structure of N,N'-Dibenzylethylenediamine dihydrochloride is paramount for:

-

Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs), each of which can have unique physical properties.

-

Solubility and Dissolution Rate: The arrangement of molecules in the crystal lattice affects how readily the compound dissolves, impacting its therapeutic efficacy.

-

Chemical Stability: The intermolecular interactions within the crystal can influence its resistance to degradation.

-

Intellectual Property: A well-characterized novel crystalline form can be the basis for patent protection.

This guide will provide researchers, scientists, and drug development professionals with a technical framework for the crystallographic analysis of this compound class.

Synthesis and Crystallization

Synthesis of N,N'-Dibenzylethylenediamine Dihydrochloride

The synthesis of N,N'-Dibenzylethylenediamine is typically achieved through the reductive amination of benzaldehyde with ethylenediamine. The resulting diamine can then be converted to its dihydrochloride salt.

A general synthetic pathway involves:

-

Imine Formation: Condensation of benzaldehyde and ethylenediamine to form N,N'-dibenzalethylenediamine.

-

Reduction: The reduction of the diimine, for example, through catalytic hydrogenation, yields N,N'-dibenzylethylenediamine.

-

Salt Formation: The purified N,N'-dibenzylethylenediamine is dissolved in a suitable solvent (e.g., isopropanol) and treated with hydrochloric acid to precipitate the dihydrochloride salt.

Single Crystal Growth: The Gateway to Structural Elucidation

Obtaining single crystals of sufficient size and quality is the most critical and often challenging step in crystal structure determination. For a polar molecule like N,N'-Dibenzylethylenediamine dihydrochloride, several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or water) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent (the "anti-solvent") in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the primary solution reduces the solubility and promotes crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

The choice of solvent is crucial and often determined empirically. The causality behind solvent selection lies in its ability to form a stable solution at a certain concentration and to allow for the slow, ordered deposition of molecules onto a growing crystal lattice.

Experimental Workflow: Single-Crystal X-ray Diffraction

The definitive method for determining the atomic arrangement in a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD).

Step-by-Step Experimental Protocol

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[1]

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of reflection intensities.

-

Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.

-

Structure Refinement: The initial model is refined by adjusting atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data.[2]

The entire workflow can be visualized as follows:

Structural Analysis: Insights from Ethylenediamine Dihydrochloride

As a proxy, we will discuss the known crystal structure of Ethylenediamine Dihydrochloride. This simple molecule provides a foundational understanding of the key structural features we would anticipate in the more complex N,N'-Dibenzylethylenediamine dihydrochloride.

Crystallographic Data Summary

The crystallographic data for Ethylenediamine Dihydrochloride reveals the fundamental packing and hydrogen bonding interactions.

| Parameter | Ethylenediamine Dihydrochloride |

| Chemical Formula | C₂H₁₀Cl₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.44 |

| b (Å) | 6.88 |

| c (Å) | 9.97 |

| β (°) | 92 |

| Z | 2 |

Data sourced from the Journal of the Korean Chemical Society.

Molecular Conformation

In its dihydrochloride salt form, the ethylenediamine molecule exists in a trans conformation, with the nitrogen atoms positioned on opposite sides of the central C-C bond. This conformation is energetically favorable as it minimizes steric hindrance. For N,N'-Dibenzylethylenediamine dihydrochloride, we would also expect a similar low-energy conformation for the ethylenediamine core, with the bulky benzyl groups likely adopting positions that minimize steric clash.

Intermolecular Interactions: The Role of Hydrogen Bonding

The crystal packing of Ethylenediamine Dihydrochloride is dominated by a network of N-H···Cl hydrogen bonds. Each ammonium group (–NH₃⁺) acts as a hydrogen bond donor, interacting with the chloride anions (Cl⁻), which are the hydrogen bond acceptors. This creates a robust three-dimensional network that stabilizes the crystal lattice.

In the case of N,N'-Dibenzylethylenediamine dihydrochloride, the secondary ammonium groups (–NH₂⁺–) would similarly be the primary hydrogen bond donors. The presence of the benzyl groups would introduce additional, weaker C-H···Cl and potentially C-H···π interactions, leading to a more complex and nuanced packing arrangement.

The hydrogen bonding network is a self-validating system; the geometry and distances of these bonds must fall within established ranges for the structural model to be considered chemically sound.

Conclusion and Future Directions

While the definitive crystal structure of N,N'-Dibenzylethylenediamine dihydrochloride remains to be publicly reported, the principles of its determination and the likely key structural features can be confidently outlined. The methodology of single-crystal X-ray diffraction provides an unambiguous pathway to elucidating its three-dimensional atomic arrangement.

Based on the analysis of the related structure of ethylenediamine dihydrochloride, it is anticipated that the crystal structure of the target compound will be defined by:

-

A low-energy conformation of the ethylenediamine backbone.

-

An extensive network of N-H···Cl hydrogen bonds.

-

Additional weaker interactions influenced by the benzyl substituents.

The determination of this crystal structure would be a valuable contribution to the pharmaceutical sciences, providing a solid-state foundation for the rational design of stable and effective drug formulations. Researchers in this field are encouraged to pursue the crystallization and structural analysis of this important pharmaceutical salt.

References

-

Journal of the Korean Chemical Society. The Crystal Structure of Ethylenediamine Dihydrochloride. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

NSF NE-PAGE. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

The University of Oklahoma. Structure Refinement. [Link]

-

University of Glasgow. Introduction to Structure Refinement. [Link]

-

Humana Press. Recent Developments for Crystallographic Refinement of Macromolecules. [Link]

-

Science Education Resource Center at Carleton College. Single Crystal Structure Refinement (SREF). [Link]

-

Science Education Resource Center at Carleton College. Single-crystal X-ray Diffraction. [Link]

-

Bruker. Single Crystal X-ray Diffractometers. [Link]

-

National Institutes of Health. Modeling a unit cell: crystallographic refinement procedure using the biomolecular MD simulation platform Amber. [Link]

-

PubChem. Ethylenediamine Dihydrochloride. [Link]

Sources

N,N'-Dibenzylethylenediamine Dihydrochloride: A Comprehensive Guide to Safe Handling and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of N,N'-Dibenzylethylenediamine Dihydrochloride in Pharmaceutical Science

N,N'-Dibenzylethylenediamine, also known as Benzathine, is a diamine compound of significant interest in pharmaceutical development.[1] Its dihydrochloride salt (DBED dihydrochloride) serves as a critical pharmaceutical intermediate.[2] The primary application of this compound is in the formation of long-acting parenteral dosage forms of antibiotics, most notably penicillin G.[3][4][5] By combining with penicillin G, it forms Benzathine Penicillin G, a sparingly soluble salt that, when administered intramuscularly, releases the active antibiotic over an extended period.[4][5] This controlled-release characteristic is vital for treating infections where sustained therapeutic levels are required, improving patient compliance and efficacy.[4]

Given its integral role in the synthesis of such crucial medications, laboratory and manufacturing personnel must possess a thorough understanding of its chemical properties and the requisite safety protocols. This guide provides a comprehensive, technically grounded framework for the safe handling, storage, and emergency management of N,N'-Dibenzylethylenediamine dihydrochloride, ensuring the protection of researchers and the integrity of their work.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A foundational principle of laboratory safety is a complete understanding of a substance's inherent hazards. N,N'-Dibenzylethylenediamine dihydrochloride is a chemical that requires careful handling due to its potential health effects. The primary risks are associated with direct contact and inhalation.

Globally Harmonized System (GHS) Classification

Data synthesized from multiple safety data sheets (SDS) and chemical databases provides a consensus on its hazard profile.[6][7] It is not classified as a flammable or explosive substance under normal conditions.[8] The primary concerns are related to its effects on human health.

| Hazard Class | Signal Word | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed.[6][7][9] | |

| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation.[6][7] | |

| Serious Eye Damage/Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[6][7] | |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | Warning | H335: May cause respiratory irritation.[6][7] |

Note: Some sources classify the free base, N,N'-Dibenzylethylenediamine, as corrosive (Category 1C), causing severe skin burns and eye damage.[9][10] While the dihydrochloride salt is generally listed as an irritant, users should handle it with a high degree of caution, recognizing the corrosive potential of the parent compound.

Toxicological Profile

Quantitative toxicity data provides a clearer picture of the substance's potency. The following data is for the free base, N,N'-Dibenzylethylenediamine, as data for the dihydrochloride salt is not widely available. This information should be used as a conservative estimate of risk.

| Route of Exposure | Test Species | Toxicological Value | Assessment | Source |

| Oral | Mouse | LD50: 388 mg/kg | Moderately toxic after single ingestion. | [9] |

| Intraperitoneal | Mouse | LD50: 50 mg/kg | - | [9] |

Chemical Stability and Reactivity

Understanding a compound's reactivity is key to preventing hazardous incidents.

-

Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]

-

Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce toxic gases, including carbon oxides and nitrogen oxides (NOx).[8][11]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified in Section 1, a multi-layered approach combining engineering controls and appropriate PPE is mandatory. The causality is direct: preventing the chemical from coming into contact with the body eliminates the hazard.

Engineering Controls

The first line of defense is to control exposure at the source.

-

Ventilation: Always handle N,N'-Dibenzylethylenediamine dihydrochloride in a well-ventilated area. A laboratory fume hood or other local exhaust ventilation is required to minimize the inhalation of dust or aerosols, directly addressing the H335 respiratory irritation hazard.[8][9] This is particularly critical when weighing the solid powder or preparing solutions.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on a thorough risk assessment.[8]

-

Eye and Face Protection: Chemical safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards are the minimum requirement.[8] Given the serious eye irritation risk (H319), chemical goggles are strongly recommended, especially when there is a risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Handle with chemical-resistant, impervious gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[8]

-

Protective Clothing: Wear a lab coat. For tasks with a higher potential for splashes or spills, impervious clothing such as a chemical-resistant apron should be used.[8][12]

-

-

Respiratory Protection: Where risk assessment indicates that engineering controls are insufficient to maintain exposure below acceptable levels, a full-face respirator with appropriate multi-purpose combination cartridges (US) or type ABEK (EN 14387) respirator cartridges should be used as a backup.[8]

Section 3: Standard Operating Procedure (SOP) for Safe Handling

Adherence to a validated SOP is a self-validating system for ensuring safety and reproducibility. The following protocol outlines the critical steps for handling solid N,N'-Dibenzylethylenediamine dihydrochloride.

Workflow for Weighing and Solution Preparation

Caption: Workflow for Safe Weighing and Handling.

Step-by-Step Methodology

-

Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure a chemical fume hood is operational. Don all required PPE, including chemical goggles, a lab coat, and appropriate gloves.[6]

-

Weighing: Conduct all weighing operations inside the fume hood to contain any dust. Use a weigh boat or glassine paper on an analytical balance.

-

Transfer: Use a clean spatula to carefully transfer the desired amount of the solid chemical. Avoid any actions that could generate dust. Close the main container lid immediately after dispensing.[9]

-

Dissolution: Place the weigh boat containing the chemical into the receiving flask or beaker. Add the desired solvent slowly to dissolve the compound, minimizing the potential for splashing.

-

General Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands and face thoroughly after handling the material.[6][9] Immediately remove and wash any contaminated clothing before reuse.[6]

Section 4: Storage and Disposal Protocols

Proper storage and disposal are critical components of the chemical lifecycle to ensure long-term safety and environmental protection.

Storage Conditions

The integrity of the chemical and the safety of the laboratory depend on correct storage.

-

Container: Keep the container tightly closed to prevent contamination and potential reaction with moisture in the air.[9][13]

-

Environment: Store in a cool, dry, and well-ventilated place.[13] Some suppliers recommend storing under an inert gas (e.g., Argon) and protecting from moisture, indicating it may be hygroscopic.[13]

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.[6][9][13]

Waste Disposal

Disposal must be conducted in compliance with all local, state, and federal regulations.

-

Product: Do not dispose of the chemical in drains or with general waste.[11] It must be treated as hazardous waste and entrusted to a licensed waste disposal company.[9]

-

Containers: Uncleaned, empty containers should be handled in the same manner as the product itself. Before disposal, remove all contents completely.[9]

Section 5: Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work with the compound.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][9][11][13] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[9][11][13] |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[6][9][13] |

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Give large quantities of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention or call a poison control center.[6][9][13] |

Chemical Spill Response

A systematic approach to spill cleanup is essential to prevent further exposure and environmental contamination.

Caption: Emergency Spill Response Workflow.

-

Evacuate and Alert: Evacuate non-essential personnel from the immediate spill area. Alert others in the lab and contact the designated safety officer.[14]

-

Control and Contain: If safe to do so, eliminate ignition sources. Wearing full PPE (including respiratory protection if necessary), contain the spill by creating a dike around it with an inert absorbent material like sand, vermiculite, or a commercial spill kit.[12][14] Prevent the material from entering drains.[11]

-

Clean Up: For a solid spill, carefully sweep up the material to avoid creating dust. A fine water spray may be used to wet the powder and control dust, unless this is incompatible with the specific situation.[15] For a solution, cover with absorbent material and allow it to be fully absorbed.[6]

-

Disposal: Collect all contaminated materials (absorbent, PPE, etc.) into a suitable, sealable container. Label the container clearly as hazardous waste, including the chemical name.[14][15]

-

Decontamination: Thoroughly clean the spill area and any contaminated equipment with soap and water or as directed by the SDS.[14]

References

- Penicillin G Benzathine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Google Vertex AI Search.

- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.

- MSDS Clean Converted. (n.d.). Flinn Scientific.

- N,N'-Diphenylethylenediamine Dihydrochloride. (n.d.). TCI Chemicals.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.

- SAFETY DATA SHEET - Spectrum Chemical. (2016). Spectrum Chemical.

- Safety Data Sheet - CDN Isotopes. (n.d.). CDN Isotopes.

- Penicillin G benzathine (USP) | C48H64N6O12S2 | CID 656811 - PubChem. (n.d.). National Institutes of Health.

- N,N'-DIBENZYLETHYLENEDIAMINE DIHYDROCHLORIDE AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- N,N'-DIBENZYLETHYLENEDIAMINE - Georganics. (2011). Georganics.

- Safety Data Sheet - MedchemExpress.com. (2025). MedchemExpress.

- Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents. (n.d.). Google Patents.

- Benzathine - Wikipedia. (2024). Wikipedia.

- Nviroclean® Emergency Spill Response Plan. (n.d.). Nviroclean.

- Emergency Chemical Spill Response - ChemCERT. (2016). ChemCERT.

- N,N'-DIBENZYLETHYLENEDIAMINE DIHYDROCHLORIDE price & availability - MOLBASE. (n.d.). MOLBASE.

- United States Patent Office - STABILIZED BENZATHINE PENICILLIN COMPOSITIONS. (1967). Google Patents.

- DBED dihydrochloride | C16H22Cl2N2 | CID 18877 - PubChem. (n.d.). National Institutes of Health.

- Emergency response / spill control - HSE. (n.d.). Health and Safety Executive UK.

- Developing an Emergency Chemical Spill Response Plan - Enva. (2025). Enva.

- N,N'-Dibenzylethylenediamine | 140-28-3 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Tokyo Chemical Industry.

Sources

- 1. Benzathine - Wikipedia [en.wikipedia.org]

- 2. CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents [patents.google.com]

- 3. Penicillin G Benzathine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Penicillin G benzathine (USP) | C48H64N6O12S2 | CID 656811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. DBED dihydrochloride | C16H22Cl2N2 | CID 18877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. N,N'-Dibenzylethylenediamine | 140-28-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. georganics.sk [georganics.sk]

- 12. wcs.mi.newlook.safeschoolssds.com [wcs.mi.newlook.safeschoolssds.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. Emergency Chemical Spill Response Plan | Enva [enva.com]

- 15. chemcert.com.au [chemcert.com.au]

Stability of N,N'-Dibenzylethylenediamine Dihydrochloride Under Acidic and Basic Conditions: A Technical Guide

Foreword: Navigating the Stability Landscape of a Crucial Pharmaceutical Building Block

N,N'-Dibenzylethylenediamine dihydrochloride (DBED·2HCl), a key component in long-acting penicillin formulations, plays a critical role in modern medicine. Its ability to form a sparingly soluble salt with penicillin G, known as benzathine penicillin G, allows for the slow release of the antibiotic over an extended period, reducing the frequency of administration and improving patient compliance.[1][2] Despite its widespread use, detailed public-domain information on the intrinsic stability of DBED·2HCl itself, particularly under stressed conditions, is sparse. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the stability of DBED·2HCl.

Drawing upon established principles of pharmaceutical forced degradation studies, this document provides a robust, scientifically-grounded approach to investigating the degradation of DBED·2HCl under acidic and basic conditions.[3][4] We will not only outline the necessary experimental protocols but also delve into the rationale behind these procedures, offering insights into potential degradation pathways and the development of a stability-indicating analytical method. This guide is designed to be a self-validating system, empowering you to generate reliable and reproducible stability data for this important pharmaceutical intermediate.

The Chemical Nature of N,N'-Dibenzylethylenediamine Dihydrochloride

N,N'-Dibenzylethylenediamine is a diamine with the chemical formula C₁₆H₂₀N₂.[5] The dihydrochloride salt (DBED·2HCl) is formed by the protonation of the two secondary amine groups by hydrochloric acid. This salt form generally enhances the compound's stability and water solubility compared to the free base.

The core structure consists of an ethylenediamine backbone with a benzyl group attached to each nitrogen atom. The secondary amine functionalities are the most likely sites of chemical reactivity and potential degradation, particularly through oxidation. The benzyl groups, while relatively stable, could also be susceptible to oxidation under harsh conditions. Understanding this structure is paramount to predicting its behavior under chemical stress.

The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development.[3][4] These studies intentionally expose a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4] The primary objectives of conducting a forced degradation study on DBED·2HCl are:

-

To elucidate potential degradation pathways: Understanding how the molecule breaks down under acidic and basic stress.

-

To identify and characterize degradation products: This is crucial for assessing the safety of the drug substance.

-

To develop and validate a stability-indicating analytical method: A method that can accurately quantify the parent compound and separate it from all potential degradation products.[6]

A Proposed Framework for the Forced Degradation of DBED·2HCl

The following protocols are designed as a starting point for a comprehensive forced degradation study of N,N'-Dibenzylethylenediamine dihydrochloride. The extent of degradation should ideally be targeted between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[7]

Materials and Reagents

-

N,N'-Dibenzylethylenediamine dihydrochloride (high purity reference standard)

-

Hydrochloric acid (HCl), 0.1 M and 1 M solutions

-

Sodium hydroxide (NaOH), 0.1 M and 1 M solutions

-

High-purity water (Milli-Q or equivalent)

-

HPLC-grade acetonitrile and methanol

-

Phosphate buffer components (e.g., monobasic potassium phosphate, dibasic sodium phosphate)

-

pH meter

Experimental Workflow for Stress Studies

The overall workflow for the forced degradation study is depicted in the following diagram:

Protocol for Acidic and Basic Degradation

-

Preparation of Stock Solution: Accurately weigh and dissolve a known amount of DBED·2HCl in high-purity water to create a stock solution of approximately 1 mg/mL.

-

Acid Stress:

-

To separate aliquots of the stock solution, add an equal volume of 0.2 M and 2 M HCl to achieve final concentrations of 0.1 M and 1 M HCl, respectively.

-

Maintain one set of solutions at room temperature (25°C) and another set in a water bath at 60°C.

-

Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

-

Base Stress:

-

To separate aliquots of the stock solution, add an equal volume of 0.2 M and 2 M NaOH to achieve final concentrations of 0.1 M and 1 M NaOH, respectively.

-

Maintain one set of solutions at room temperature (25°C) and another set in a water bath at 60°C.

-

Withdraw samples at the same time points as the acid stress study.

-

-

Neutralization: Immediately before analysis, neutralize the withdrawn samples. For acidic samples, use an equivalent amount of NaOH. For basic samples, use an equivalent amount of HCl. This prevents further degradation and protects the analytical column.

-

Control Samples: Maintain aliquots of the stock solution in high-purity water at both room temperature and 60°C to serve as controls.

Postulated Degradation Pathways

Based on the chemical structure of N,N'-Dibenzylethylenediamine, the following degradation pathways are postulated under acidic and basic conditions. It is important to note that hydrolysis of the core structure is unlikely due to the stable C-N and C-C bonds. Degradation is more likely to occur through other mechanisms if impurities from the synthesis are present or under oxidative and photolytic stress, which are beyond the scope of this specific guide.

Under the specified acidic and basic conditions, DBED·2HCl is expected to be relatively stable. The primary purpose of these stress tests is to confirm this stability and to ensure that the analytical method is capable of detecting any unexpected impurities or minor degradation products.

The following diagram illustrates the expected stability and the potential for minor, yet-to-be-identified degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. For DBED·2HCl, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point.

Proposed HPLC Method Parameters

| Parameter | Proposed Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds like DBED. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides a low pH to ensure the amine groups are protonated, leading to better peak shape. |

| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |

| Gradient | 10% to 90% B over 20 minutes | A gradient elution is necessary to separate the parent compound from potential degradation products with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Provides reproducible retention times. |

| Detection | UV at 210 nm and 254 nm | The benzyl groups will have a strong absorbance at these wavelengths. A photodiode array (PDA) detector is recommended to assess peak purity. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Method Validation

Once the method is developed, it must be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from all degradation peaks.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Interpretation and Reporting

The results of the forced degradation study should be presented in a clear and concise manner. A summary table, as shown below, is an effective way to present the data.

| Stress Condition | Time (hours) | Temperature (°C) | % Assay of DBED·2HCl | % Total Degradation | Number of Degradants |

| 0.1 M HCl | 48 | 60 | |||

| 1 M HCl | 48 | 60 | |||

| 0.1 M NaOH | 48 | 60 | |||

| 1 M NaOH | 48 | 60 | |||

| Water (Control) | 48 | 60 |

The chromatograms from the HPLC analysis should be carefully examined to determine the retention times and peak areas of the parent compound and all degradation products. Peak purity analysis using a PDA detector is essential to ensure that the main peak is not co-eluting with any degradants.

For the identification of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS/MS) is the technique of choice.[6] By determining the mass-to-charge ratio (m/z) of the degradation products, their molecular formulas and structures can be elucidated.

Conclusion and Recommendations

This technical guide provides a comprehensive framework for assessing the stability of N,N'-Dibenzylethylenediamine dihydrochloride under acidic and basic conditions. While DBED·2HCl is anticipated to be relatively stable under these conditions, a rigorous forced degradation study is essential to confirm its intrinsic stability and to develop a robust, stability-indicating analytical method.

It is recommended that this study be expanded to include other stress conditions as per ICH guidelines, such as oxidative (e.g., hydrogen peroxide), thermal (dry heat), and photolytic (UV/Vis light) stress. A complete understanding of the stability profile of DBED·2HCl is critical for ensuring the quality, safety, and efficacy of the final drug products in which it is used. The methodologies and principles outlined in this guide will provide a solid foundation for any researcher or drug development professional tasked with this important evaluation.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5979, Benzathine penicillin. Retrieved from [Link].

-

PrepChem. Synthesis of N,N'-dibenzylethylenediamine. Retrieved from [Link].

-

SIELC Technologies. Separation of N,N'-Diphenylethylenediamine on Newcrom R1 HPLC column. Retrieved from [Link].

- Patents, Google. CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate.

- Patents, Google. US2773098A - Preparation of n, n'-dibenzylethylenediamine.

-

MedCrave. Forced Degradation Studies. Retrieved from [Link].

-